molecular formula C12H23NO B13932869 4-[(Cyclopentylmethoxy)methyl]piperidine CAS No. 883521-01-5

4-[(Cyclopentylmethoxy)methyl]piperidine

Cat. No.: B13932869
CAS No.: 883521-01-5
M. Wt: 197.32 g/mol
InChI Key: PNSKOMYBVAGDKM-UHFFFAOYSA-N
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Description

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C 12 H 24 ClNO . As a piperidine derivative, this compound is of significant interest in medicinal chemistry and drug discovery research. Piperidine rings are common structural motifs found in a wide array of biologically active molecules and pharmaceuticals. The specific research applications and biochemical mechanisms of action for this compound hydrochloride are areas for further investigation by qualified researchers. Scientists are exploring its potential as a key synthetic intermediate or building block in the development of novel therapeutic agents. Its structure, featuring a cyclopentylmethoxymethyl side chain, may influence its physicochemical properties and interactions with biological targets. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough safety evaluations and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

883521-01-5

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-(cyclopentylmethoxymethyl)piperidine

InChI

InChI=1S/C12H23NO/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12/h11-13H,1-10H2

InChI Key

PNSKOMYBVAGDKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCC2CCNCC2

Origin of Product

United States

Preparation Methods

Advantages

  • Modularity: The synthetic approach allows for the modular introduction of the cyclopentylmethoxy substituent, facilitating analog development.

  • Scalability: The use of common reagents and reaction conditions suggests scalability for laboratory and potentially industrial synthesis.

  • Purity: Formation of the hydrochloride salt aids in purification and crystallization, enhancing compound stability.

Challenges

  • Regioselectivity: Ensuring substitution specifically at the 4-position of the piperidine ring requires controlled reaction conditions.

  • Yield Optimization: Multi-step synthesis may require optimization to maximize yield and minimize by-products.

  • Handling of Intermediates: Some intermediates (e.g., chloromethyl derivatives) may be reactive or hazardous, necessitating careful handling.

Summary Table of Preparation Methods

Aspect Description
Starting Material Piperidine or substituted piperidine
Key Intermediate Cyclopentylmethoxy methyl chloride
Reaction Type Nucleophilic substitution (alkylation)
Salt Formation Hydrochloride salt via HCl treatment
Typical Solvents Organic solvents such as dichloromethane, ethanol
Reaction Conditions Ambient to moderate heating, inert atmosphere possible
Purification Crystallization of hydrochloride salt
Yield Considerations Multi-step optimization needed

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentylmethoxy)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; reactions often carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

4-[(Cyclopentylmethoxy)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms. It can be used to investigate the interactions between small molecules and biological targets.

    Medicine: Potential applications in drug discovery and development. The compound may be explored for its therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into formulations for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentylmethoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 4-[(Cyclopentylmethoxy)methyl]piperidine analogs:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Key Properties References
4-[(3-Methylbutoxy)methyl]piperidine HCl (3-Methylbutoxy)methyl C₁₁H₂₂ClNO 219.75 Not reported Not reported ~10.2* Branched alkyl chain enhances lipophilicity; hydrogen bonding capability
4-[(Phenylmethoxy)methyl]piperidine HCl (Phenylmethoxy)methyl C₁₃H₁₈ClNO 247.74 Not reported Not reported ~9.8–10.5* Aromatic group increases π-π stacking potential; moderate solubility in polar solvents
4-[(2-Nitrophenoxy)methyl]piperidine HCl (2-Nitrophenoxy)methyl C₁₂H₁₅ClN₂O₃ 294.72 Not reported Not reported ~8.5–9.0* Nitro group introduces strong electron-withdrawing effects; may reduce basicity
4-(Methoxymethyl)piperidine HCl Methoxymethyl C₇H₁₆ClNO 181.66 Not reported 0.992* 10.22* Compact substituent enhances solubility in polar media
4-(4-Methoxy-3-methylphenyl)piperidine (4-Methoxy-3-methylphenyl) C₁₃H₁₉NO 205.30 314.7* 0.992* 10.22* Aromatic and methoxy groups enhance planarity and receptor binding

*Predicted or estimated values based on computational models.

Key Observations:
  • Substituent Effects: Alkyl vs. Aromatic Groups: Compounds with aromatic substituents (e.g., phenylmethoxy or nitrophenoxy) exhibit stronger π-π interactions and reduced solubility in aqueous media compared to alkyl-substituted analogs (e.g., 3-methylbutoxy or methoxymethyl) . Electron-Withdrawing Groups: The nitro group in 4-[(2-Nitrophenoxy)methyl]piperidine HCl lowers the pKa of the piperidine nitrogen, reducing its basicity and altering its reactivity in acid-catalyzed reactions .
Reactivity Trends:
  • Microwave-Assisted Synthesis : highlights the use of microwave irradiation (180°C, 300 W) for efficient hydrolysis of ester intermediates, reducing reaction times from hours to minutes .
  • Reductive Amination : This method is favored for alkyl-substituted derivatives due to high selectivity and compatibility with borane-based reducing agents .

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